molecular formula C17H21N3O4 B2359641 N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203262-79-6

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2359641
CAS RN: 1203262-79-6
M. Wt: 331.372
InChI Key: OPXPOGISBBODCI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acylpyrimidine class of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Heterocyclic Chemistry and Material Science

One application area is in the synthesis of heterocyclic compounds, which are critical in the development of new materials and pharmaceuticals. Research has demonstrated the formation and structural determination of complex heterocyclic derivatives, such as pyrrolo[1,2-a]pyrimidines, through interactions with ketenes and other reagents, showcasing the importance of such compounds in exploring new chemical spaces (J. Banfield et al., 1987).

Radiopharmaceutical Development

Another significant application is in the development of radioligands for positron emission tomography (PET) imaging. Compounds derived from the pyrazolo[1,5-a]pyrimidineacetamide series, similar in structure to the compound , have been used as selective ligands for imaging brain receptors, aiding in the study of neurological diseases (F. Dollé et al., 2008).

Antimicrobial Agents

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted the antimicrobial potential of such compounds. Starting from different chemical precursors, a series of compounds with notable antibacterial and antifungal activities were synthesized, suggesting the role of N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).

Drug Design and Molecular Docking

The compound's framework has been utilized in synthesizing new chemical entities with potential anticancer activities. Molecular docking studies of synthesized derivatives targeting specific receptors have shown promising results, indicating the importance of such molecular scaffolds in drug discovery and development (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-12-5-13(23-3)7-14(6-12)24-4/h5-8,10-11H,9H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXPOGISBBODCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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